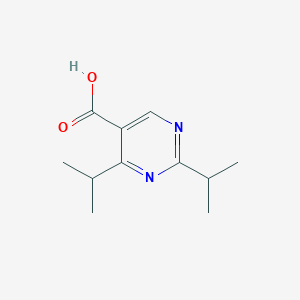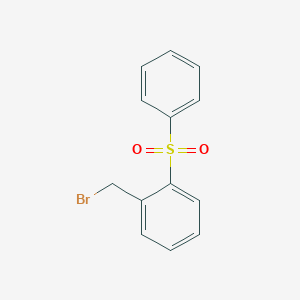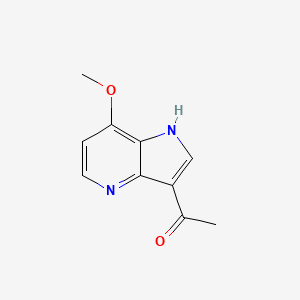
3-Acetyl-7-methoxy-4-azaindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-7-methoxy-4-azaindole is a heterocyclic compound that belongs to the azaindole family. Azaindoles are known for their significant biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an indole ring system with a nitrogen atom at the fourth position, an acetyl group at the third position, and a methoxy group at the seventh position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-7-methoxy-4-azaindole typically involves the reaction of 2-fluoro-3-methylpyridine with arylaldehydes under specific conditions. One-pot methods have been developed for the selective synthesis of azaindoles, which can be generated by reactions between 2-fluoro-3-methylpyridine and arylaldehydes . The chemoselectivity of the reaction is counterion dependent, with different counterions leading to the formation of either 7-azaindoles or 7-azaindolines .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. scalable synthesis methods for similar compounds involve the use of silica gel flash chromatography for purification and specific reaction conditions to achieve high yields .
化学反応の分析
Types of Reactions: 3-Acetyl-7-methoxy-4-azaindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly at the nitrogen atom or the acetyl group, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amines or alcohols.
科学的研究の応用
3-Acetyl-7-methoxy-4-azaindole has a wide range of scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of various bioactive molecules and intermediates.
Biology: It is used in the study of biological pathways and interactions due to its structural similarity to natural indoles.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-Acetyl-7-methoxy-4-azaindole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biological processes. For example, azaindole derivatives have been studied for their ability to inhibit tyrosine protein kinases, which play a crucial role in cell signaling and proliferation .
類似化合物との比較
7-Azaindole: A positional isomer with nitrogen at the seventh position.
4-Azaindole: A similar compound with nitrogen at the fourth position but without the acetyl and methoxy groups.
Indole: The parent compound without any nitrogen substitution.
Uniqueness: 3-Acetyl-7-methoxy-4-azaindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetyl and methoxy groups enhances its reactivity and potential as a therapeutic agent compared to other azaindole derivatives .
特性
分子式 |
C10H10N2O2 |
|---|---|
分子量 |
190.20 g/mol |
IUPAC名 |
1-(7-methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C10H10N2O2/c1-6(13)7-5-12-10-8(14-2)3-4-11-9(7)10/h3-5,12H,1-2H3 |
InChIキー |
AGXXCCCRYAATSQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CNC2=C(C=CN=C12)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



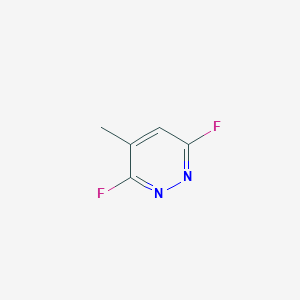
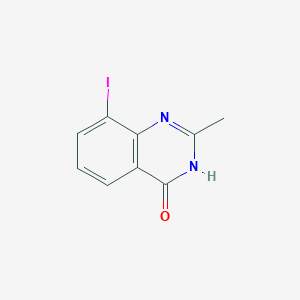
![4-[4-[5-(Chloromethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholin-3-one](/img/structure/B12095271.png)
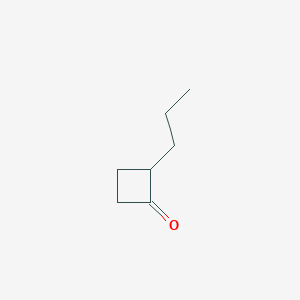
![7-Methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12095290.png)
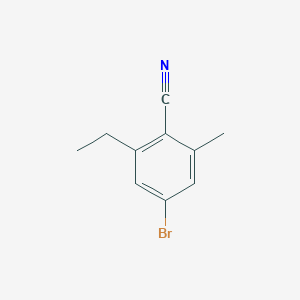
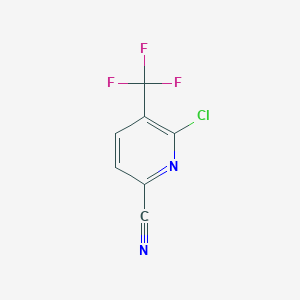
![(8Z,10Z)-4-hydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),8,10,15,18-octaen-12-one](/img/structure/B12095313.png)
![Dichloro[rel-[N(R)]-N-[2-[(R)-(phenylmethyl)thio-kappaS]ethyl]-4-morpholineethanamine-kappaNN4,kappaN4](triphenylphosphine)ruthenium(II), compd. with dichloromethane](/img/structure/B12095321.png)

